molecular formula C43H44BF4N3 B574181 N,N-Diphenyl-2,5-bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentan-1-iminium tetrafluoroborate CAS No. 177167-98-5

N,N-Diphenyl-2,5-bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentan-1-iminium tetrafluoroborate

Cat. No. B574181
CAS RN: 177167-98-5
M. Wt: 689.65
InChI Key: QWZRVPPRDZTYSC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of imidazole derivatives is varied and depends on their chemical structure and the biological target they interact with .

Future Directions

The future directions in the field of imidazole derivatives are focused on the development of new drugs with improved efficacy and fewer side effects .

properties

IUPAC Name

[2,5-bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H44N3.BF4/c1-42(2)35-21-13-15-23-37(35)44(5)39(42)29-27-31-25-26-32(28-30-40-43(3,4)36-22-14-16-24-38(36)45(40)6)41(31)46(33-17-9-7-10-18-33)34-19-11-8-12-20-34;2-1(3,4)5/h7-24,27-30H,25-26H2,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZRVPPRDZTYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2N(C1=CC=C3CCC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)C3=[N+](C6=CC=CC=C6)C7=CC=CC=C7)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H44BF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724748
Record name N,N-Diphenyl-2,5-bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentan-1-iminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

689.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

177167-98-5
Record name N,N-Diphenyl-2,5-bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentan-1-iminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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